2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
Overview
Description
2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C17H13NO2S2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.03877100 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
One area of research involves the synthesis of novel ylidene derivatives of tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines. These derivatives are synthesized, and their structures are confirmed by NMR spectroscopy, showcasing their potential in the study of molecular structure and reactivity (Kulakov et al., 2016). Similarly, the synthesis of 1H-thieno[3,4-c]pyrazoles and related heterocyclic compounds from aryl 2-methyl-5-phenyl-3-furyl ketones demonstrates the versatility of these compounds in generating diverse molecular architectures (Shafiee et al., 1998).
Catalytic Applications
Research into the palladium-catalyzed tandem reactions of yne-propargylic carbonates with aryl boronic acids, including 2-furyl boronic acid, leads to the formation of fused ring aromatic products such as benzofuran derivatives. This process highlights the compound's role in facilitating complex organic reactions and the synthesis of aromatic compounds with potential applications in pharmaceuticals and materials science (Wang et al., 2004).
Material Science and Photovoltaics
In material science, the synthesis of donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole for bulk heterojunction solar cells explores the effect of alkyl chains on the properties of polymers. This research is significant for the development of high-efficiency photovoltaic devices, demonstrating the compound's relevance in renewable energy technologies (Zhou et al., 2010).
Corrosion Inhibition
Studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron show the potential of these compounds in protecting metal surfaces. This application is critical in industrial processes and materials preservation, highlighting the compound's role in applied chemistry (Kaya et al., 2016).
Properties
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S2/c19-16-15(10-4-8-14-9-5-11-20-14)18-17(22-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2/b8-4+,15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSQKKGYWVEKBS-VVGDYKIKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC=CC3=CC=CO3)C(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=N/C(=C\C=C\C3=CC=CO3)/C(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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